molecular formula C15H13N3O4S2 B12640774 7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide

7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide

Cat. No.: B12640774
M. Wt: 363.4 g/mol
InChI Key: DYLAGLMHZLHKAJ-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide is a synthetic compound belonging to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 4-methoxyphenyl group at position 7, a methylsulfonyl group at position 2, and a carboxamide group at position 6. Thienopyrimidines are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable aldehyde or ketone, under acidic or basic conditions.

    Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Suzuki coupling reaction using a boronic acid derivative of 4-methoxyphenyl and a halogenated thienopyrimidine intermediate.

    Methylsulfonylation: The methylsulfonyl group is typically introduced through a sulfonylation reaction using methylsulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thienopyrimidine derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 4-methoxyphenyl group enhances its binding affinity to certain molecular targets, while the methylsulfonyl group contributes to its solubility and metabolic stability .

Properties

Molecular Formula

C15H13N3O4S2

Molecular Weight

363.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C15H13N3O4S2/c1-22-9-5-3-8(4-6-9)11-12-10(23-13(11)14(16)19)7-17-15(18-12)24(2,20)21/h3-7H,1-2H3,(H2,16,19)

InChI Key

DYLAGLMHZLHKAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)N

Origin of Product

United States

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